molecular formula C18H15BrN2O4 B2420674 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 879587-85-6

2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No. B2420674
CAS RN: 879587-85-6
M. Wt: 403.232
InChI Key: PKMPJSVALYDAHL-UHFFFAOYSA-N
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Description

The compound “2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol” is a complex organic molecule that contains several functional groups, including a bromo-benzo[d][1,3]dioxin, a pyrazole, and a methoxyphenol group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d][1,3]dioxin ring, a pyrazole ring, and a phenol group. The bromine atom on the benzo[d][1,3]dioxin ring and the methoxy group on the phenol ring would be significant electron-withdrawing groups, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom and the phenol group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

This compound is involved in the synthesis of various heterocyclic compounds, a significant area in medicinal chemistry due to the biological and pharmacological activities of these compounds. Research by Adnan, Hassan, & Thamer (2014) details the preparation of oxazepine, pyrazole, and isoxazole derivatives using related compounds. Such research underlines the compound's utility in creating diverse molecular structures with potential biological activities.

Antimicrobial and Antiproliferative Activities

Compounds similar to 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol have been studied for their antimicrobial and antiproliferative properties. A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, demonstrating significant biological activities, including antimicrobial and antiproliferative effects. This indicates the potential of related compounds in developing new therapeutics.

Antibacterial Screening

Further extending its applications in antimicrobial research, Shaikh et al. (2014) synthesized derivatives of a similar compound and tested them for antibacterial activity against various bacteria. The study showcases the compound's relevance in creating new antibacterial agents.

Antioxidant Activity

The compound's structure is similar to those investigated for antioxidant properties. Li et al. (2011) isolated bromophenols from a marine red alga, demonstrating potent antioxidant activities. This suggests the potential utility of related compounds in antioxidant research.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information or research, it’s difficult to predict what these might be .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential biological activities .

properties

IUPAC Name

2-[3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1H-pyrazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c1-23-12-2-3-13(17(22)6-12)15-7-16(21-20-15)14-5-11(19)4-10-8-24-9-25-18(10)14/h2-7,22H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMPJSVALYDAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC(=CC4=C3OCOC4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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